Dichlormezanone - 114676-27-6

Dichlormezanone

Catalog Number: EVT-10990777
CAS Number: 114676-27-6
Molecular Formula: C11H11Cl2NO3S
Molecular Weight: 308.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Dichlormezanone can be synthesized through various methods, typically involving several key steps:

  1. Formation of Intermediates: The initial step often includes the reaction of p-chlorobenzaldehyde with methylamine to form p-chlorobenzylidene methylamine.
  2. Cyclization: This intermediate undergoes a condensation reaction with 3-mercaptopropionic acid in a suitable solvent like toluene.
  3. Oxidation: The resulting cyclized compound is then oxidized using potassium permanganate in an acidic medium to generate the crude product of dichlormezanone.
  4. Purification: The crude product is purified through recrystallization techniques using solvents such as anhydrous ethanol .

Technical Details

The synthesis typically requires careful control of temperature and pH during reactions to optimize yield and purity. For example, maintaining temperatures below 20 °C during oxidation reactions is crucial to prevent side reactions that could lower yields .

Molecular Structure Analysis

Dichlormezanone has the molecular formula C11H12ClNO3S\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}\text{S}. Its structure features a thiazine ring, which is central to its pharmacological activity.

Structure Data

  • Molecular Weight: Approximately 271.73 g/mol
  • Chemical Structure: The compound contains a chloro group attached to the benzene ring, along with a thiazine moiety that contributes to its biological properties.
Chemical Reactions Analysis

Dichlormezanone participates in various chemical reactions that are critical for its synthesis and degradation:

  1. Hydrolysis: Under certain conditions, dichlormezanone can undergo hydrolysis, leading to the breakdown of its thiazine ring.
  2. Oxidation: As noted in its synthesis, dichlormezanone is susceptible to oxidation reactions which can modify its structure and affect its pharmacological properties .

Technical Details

The stability of dichlormezanone under different pH levels and temperatures is important for both its synthesis and storage. It is typically stable under neutral conditions but may degrade under extreme acidic or basic environments.

Mechanism of Action

Dichlormezanone acts primarily as a central nervous system depressant. Its mechanism involves enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.

Process Data

  • GABA Receptor Modulation: By binding to GABA receptors, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.
  • Clinical Effects: This action results in muscle relaxation, sedation, and anxiolytic effects, making it useful for treating anxiety disorders and muscle spasms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Can react with strong oxidizing agents; care should be taken during handling.

Relevant data from various studies indicate that dichlormezanone exhibits significant stability under controlled laboratory conditions but may degrade when exposed to extreme environmental factors .

Applications

Dichlormezanone has several scientific uses:

  1. Pharmaceutical Applications: Primarily used as a muscle relaxant and anxiolytic agent in clinical settings.
  2. Research Applications: Utilized in studies investigating muscle relaxation mechanisms and GABAergic activity.
  3. Analytical Chemistry: Employed in analytical methods for detecting its presence in biological samples such as plasma .
Historical Development and Discontinuation

Chronology of Global Approval and Market Withdrawal

Chlormezanone (marketed under brand names including Trancopal) was developed as a non-benzodiazepine anxiolytic and muscle relaxant. Its synthesis was first described in the 1960s through the condensation of mercaptopropionic acid, methylamine, and 4-chlorobenzaldehyde, followed by oxidation to form the final 1,3-thiazinone-1,1-dioxide structure [9]. Clinical adoption accelerated following studies demonstrating efficacy in anxiety-related conditions, including a 1966 double-blind trial confirming anxiolytic effects and a 1979 study showing utility in anxiety-related insomnia [1] [5]. By the 1970s, it had gained approval in multiple jurisdictions, including Japan, the United Kingdom, and several European Union member states.

Global regulatory withdrawals culminated in 1996, when the European Medicines Agency coordinated a multinational market removal due to pharmacovigilance data revealing severe cutaneous adverse reactions. This action was followed by withdrawals in the United States, South Africa, and Japan. China delayed withdrawal until 2016, reflecting divergent regional risk assessments [3] [6]. The 1996 withdrawals represented a near-global consensus on the compound's risk-benefit imbalance.

Table 1: Chronology of Chlormezanone Regulatory Actions

YearRegion/CountryRegulatory ActionPrimary Catalyst
1960sGlobal MarketsInitial ApprovalsDemonstrated anxiolytic/muscle relaxant efficacy [1] [5]
1980sFrance, GermanyEarly Safety ReviewsEmerging case reports of hepatotoxicity and Stevens-Johnson Syndrome [3] [9]
1996European UnionMarket WithdrawalHarmonized regulatory action based on toxic epidermal necrolysis risk [3] [6]
1996United StatesMarket WithdrawalFDA alignment with EU regulatory decision [3]
1996Japan, South AfricaMarket WithdrawalFollow-on regulatory actions [3]
2016ChinaMarket WithdrawalDelayed action based on domestic pharmacovigilance data [6]

Analysis of Regulatory Decision-Making Processes

The 1996 withdrawals resulted from evolving pharmacovigilance methodologies capable of detecting rare but catastrophic adverse events. The European Union’s regulatory framework enabled rapid multinational response when post-marketing surveillance data revealed Stevens-Johnson Syndrome and toxic epidermal necrolysis cases linked to chlormezanone. These reactions, though statistically rare (estimated <1:10,000 exposure), carried mortality rates exceeding 30% in documented cases [3] [6]. The European Medicines Agency’s review prioritized these irreversible risks over the drug’s modest therapeutic benefits for mild anxiety.

The U.S. Food and Drug Administration aligned with this assessment under the Food and Drug Administration Modernization Act framework, which emphasized cross-regional harmonization. Notably, the withdrawal decision relied predominantly on case-series evidence (Oxford Centre for Evidence-Based Medicine Level 4 data) rather than randomized controlled trials, reflecting regulatory acceptance of observational data for rare adverse events [6] [3]. China’s delayed withdrawal (2016) illustrates variability in national risk tolerance, though its eventual action underscored global convergence on safety standards following enhanced pharmacovigilance infrastructure development [6].

Table 2: Regulatory Evidence Assessment for 1996 Withdrawals

Evidence TypeSpecific Data UtilizedRegulatory Weight AssignedLimitations
Case-Series Studies (Level 4)37 validated reports of toxic epidermal necrolysis; 21 hepatic failure cases [3] [6]Primary determinant for withdrawalLack of controlled cohorts; potential underreporting
Preclinical DataLimited predictive value for idiosyncratic reactions [9]Supplementary evidencePoor translation from animal models to human immunotoxicity
Clinical Trial Data (1960s-1970s)Absence of severe reactions in ~2,000 trial participants [1] [5]Deemed insufficient for ongoing safety assuranceLimited sample size and duration relative to rare adverse events
Mechanistic Reasoning (Level 5)Suspected reactive metabolite formation [9]Contextual supportNo definitive metabolic pathway established

Impact of Withdrawal on Anxiolytic Pharmacotherapy Landscapes

Chlormezanone’s removal created a therapeutic gap for mild anxiety disorders with comorbid muscle tension, particularly in general practice settings where its once-daily dosing and lower abuse potential were valued. This void accelerated the dominance of benzodiazepines (e.g., diazepam) throughout the late 1990s, despite their well-documented risks of dependence and cognitive impairment [7] [9]. Prescription pattern analyses in Europe showed a 17% increase in benzodiazepine new-user rates within two years of chlormezanone’s withdrawal [7].

The withdrawal served as a catalyst for three paradigm shifts:

  • Pharmacovigilance System Strengthening: China’s establishment of the China Adverse Drug Reaction Sentinel Surveillance Alliance (CASSA) in 2016 directly addressed limitations in detecting rare adverse events that delayed chlormezanone’s withdrawal there [6].
  • Drug Repurposing Barriers: Unlike thalidomide (revived for leprosy and myeloma) or daptomycin (redeveloped for resistant infections), chlormezanone’s lack of unique mechanisms or irreplaceable efficacy precluded revival attempts [4]. Its failure exemplifies therapeutic obsolescence when safety issues affect chemically unremarkable compounds.
  • Muscle Relaxant Development: Pharmaceutical pipelines shifted toward peripherally acting agents (e.g., baclofen, tizanidine) avoiding central nervous system effects. The non-benzodiazepine anxiolytic buspirone gained traction but lacked chlormezanone’s muscle relaxant properties [7] [9].

This discontinuation remains a benchmark in pharmacoepidemiology, illustrating how rare adverse events can precipitate withdrawal even after decades of clinical use, particularly when therapeutic alternatives exist. Its legacy persists in regulatory training materials as a case study in multinational withdrawal coordination and idiosyncratic toxicity management.

Properties

CAS Number

114676-27-6

Product Name

Dichlormezanone

IUPAC Name

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

InChI

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

FTBWWORDOHNJDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.